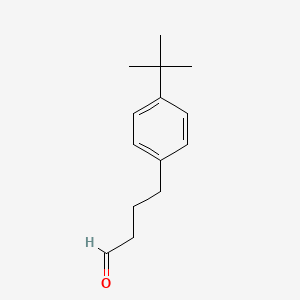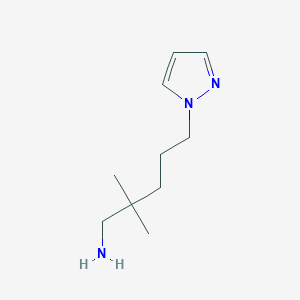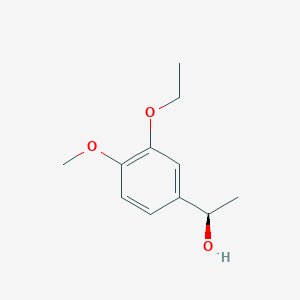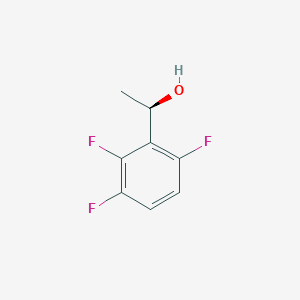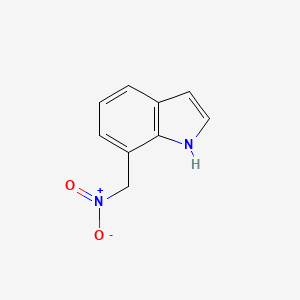
7-(nitromethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Nitromethyl)-1H-indole is a heterocyclic compound featuring an indole ring substituted with a nitromethyl group at the 7-position. Indole derivatives are significant in various fields due to their biological activities and applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(nitromethyl)-1H-indole typically involves nitration reactions. One common method is the nitration of indole derivatives using nitrating agents such as nitric acid or nitronium tetrafluoroborate. The reaction conditions often require a solvent like acetic acid and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of safer nitrating agents and optimized reaction conditions can enhance the scalability and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Nitromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitroindole derivatives.
Reduction: Reduction of the nitro group can yield aminoindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitroindole derivatives.
Reduction: Aminoindole derivatives.
Substitution: Halogenated or sulfonylated indole derivatives.
Applications De Recherche Scientifique
7-(Nitromethyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-(nitromethyl)-1H-indole involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also engage in π-π interactions with proteins and nucleic acids, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Nitroindazole: Another nitro-substituted indole with similar biological activities.
7-Aminoindole: The reduced form of 7-nitroindole, with distinct chemical properties.
7-Hydroxyindole: A hydroxylated derivative with different reactivity and applications.
Uniqueness
7-(Nitromethyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitromethyl group offers unique reactivity compared to other indole derivatives, making it valuable for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
7-(nitromethyl)-1H-indole |
InChI |
InChI=1S/C9H8N2O2/c12-11(13)6-8-3-1-2-7-4-5-10-9(7)8/h1-5,10H,6H2 |
Clé InChI |
RKTZNBYQGCEPHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C[N+](=O)[O-])NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


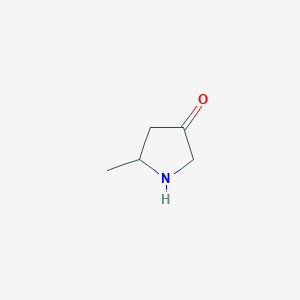
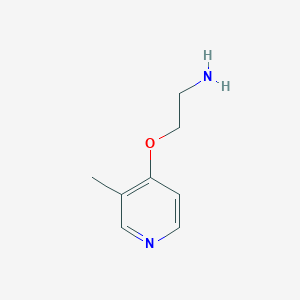
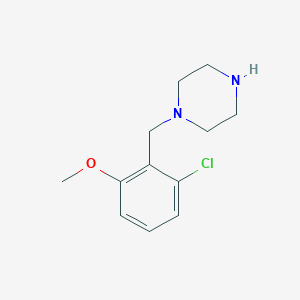

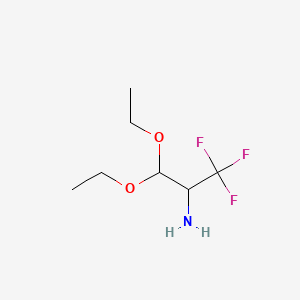

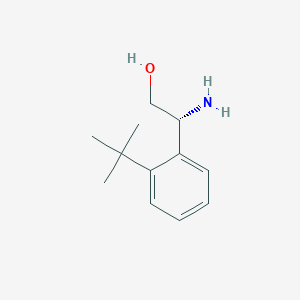
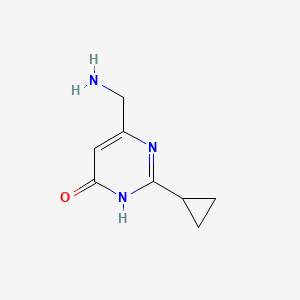
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)
